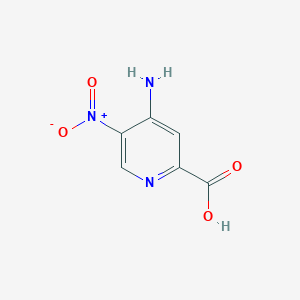![molecular formula C16H23N3O4 B1611722 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904817-70-5](/img/structure/B1611722.png)
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
Overview
Description
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid, or 6-TBMPCA, is a versatile synthetic organic compound that has a wide range of applications in scientific research. It is a carboxylic acid, containing a pyridine ring, and is easily synthesized from a variety of starting materials. 6-TBMPCA is a useful reagent in organic synthesis, and has been used in a variety of biochemical and medical research applications.
Mechanism Of Action
6-TBMPCA has been found to interact with certain enzymes, receptors, and other proteins in the body, which is how it exerts its effects. It has been found to interact with several enzymes involved in the metabolism of drugs, as well as receptors involved in the immune system, inflammation, and cancer. It has also been found to interact with certain proteins involved in the regulation of gene expression, which may explain its anti-cancer effects.
Biochemical And Physiological Effects
6-TBMPCA has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as effects on the immune system and gene expression. In addition, it has been found to interact with certain enzymes, receptors, and other proteins, which can lead to changes in the body’s metabolism, inflammation, and gene expression.
Advantages And Limitations For Lab Experiments
The main advantage of using 6-TBMPCA in laboratory experiments is its versatility. It is easily synthesized from a variety of starting materials, and can be used in a variety of scientific research applications. However, it is important to note that 6-TBMPCA is a relatively new compound, and its effects on the body are still not fully understood. Therefore, it is important to use caution when using 6-TBMPCA in laboratory experiments.
Future Directions
There are a number of future directions for research on 6-TBMPCA. One possible direction is to investigate its effects on the metabolism of drugs, as well as its interaction with other proteins and receptors. Additionally, further research should be done to determine the exact mechanism of action of 6-TBMPCA, as well as its effects on inflammation, immunity, and gene expression. Finally, further research should be done to determine the safety and efficacy of 6-TBMPCA for medical and pharmaceutical applications.
Scientific Research Applications
6-TBMPCA has been used in a variety of scientific research applications, including drug discovery, medical research, and organic synthesis. It has been used as a reagent in organic synthesis to synthesize a variety of other compounds, including pharmaceuticals, biochemicals, and other organic compounds. 6-TBMPCA has also been used in medical research, as it has been found to have anti-inflammatory and anti-cancer properties. In addition, it has been used in drug discovery, as it has been found to interact with certain enzymes, receptors, and other proteins, making it a useful tool for drug development.
properties
IUPAC Name |
6-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYDWGOSNEFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587636 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid | |
CAS RN |
904817-70-5 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)


![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)



